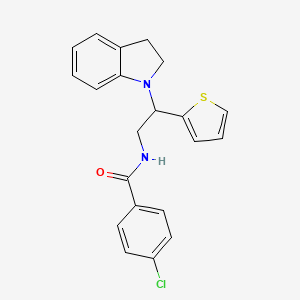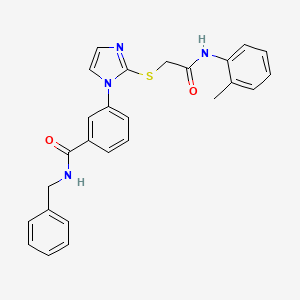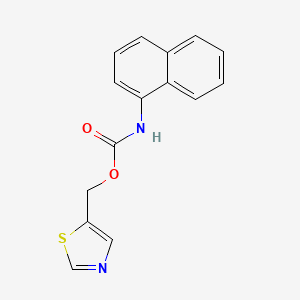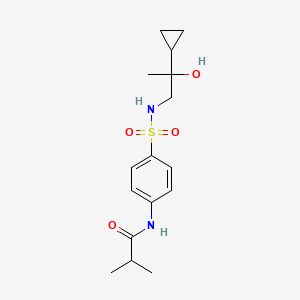
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of related compounds to 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been extensively studied. For instance, Govindhan et al. (2017) explored the synthesis of a related compound using click chemistry, highlighting its thermal stability and potential for further biological applications (Govindhan et al., 2017). Additionally, research by Venugopal et al. (2020) involved the synthesis of a series of related compounds, investigating their anti-tubercular activity and performing docking studies to predict interactions with Mycobacterium tuberculosis (Venugopal et al., 2020).
Molecular Docking Studies
- Molecular docking studies are a crucial aspect of understanding the interactions and potential applications of these compounds. Mary et al. (2015) conducted molecular docking studies on a related compound, suggesting potential anti-neoplastic properties due to its interaction with specific enzymes (Mary et al., 2015).
Potential Antimicrobial and Antitubercular Activities
- Several studies have explored the antimicrobial and antitubercular potential of compounds related to this compound. For example, Asif et al. (2021) synthesized novel derivatives and evaluated their antibacterial properties against common pathogenic bacteria (Asif et al., 2021). Similarly, Landage et al. (2019) also synthesized new derivatives and assessed their antibacterial activities (Landage et al., 2019).
Neuroprotective and Antileukemic Activities
- Research by Gao et al. (2022) on benzylpiperazine-based edaravone derivatives, which are structurally related, revealed significant neuroprotective activities both in vitro and in vivo (Gao et al., 2022). Additionally, Vinaya et al. (2012) synthesized derivatives that demonstrated good antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-10-8-15(19-20)13-5-4-9-21(11-13)17(22)12-23-16-7-3-2-6-14(16)18/h2-3,6-8,10,13H,4-5,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAVGOZEMDHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)

![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)


